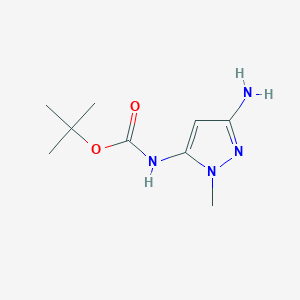
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H22BrNO3 . It has a molecular weight of 320.22 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 320.22 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves the reaction of tert-butyl 2-(piperidin-1-yl)acetate with bromoacetyl bromide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "tert-butyl 2-(piperidin-1-yl)acetate", "bromoacetyl bromide", "sodium hydroxide", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "concentrated hydrochloric acid", "sodium chloride", "sodium carbonate", "methanol" ], "Reaction": [ "tert-butyl 2-(piperidin-1-yl)acetate is reacted with bromoacetyl bromide in the presence of triethylamine and dichloromethane to form tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate", "the reaction mixture is then quenched with water and extracted with ethyl acetate", "the organic layer is washed with sodium bicarbonate solution and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate as a yellow oil", "the crude product is dissolved in methanol and treated with concentrated hydrochloric acid to hydrolyze the ester group", "the resulting solution is stirred at room temperature for several hours and then concentrated under reduced pressure", "the residue is dissolved in water and extracted with ethyl acetate", "the organic layer is washed with saturated sodium chloride solution and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the carboxylic acid intermediate", "the carboxylic acid intermediate is dissolved in methanol and treated with sodium carbonate to decarboxylate and form tert-butyl 2-(3-bromo-2-oxopropyl)piperidine", "the resulting solution is stirred at room temperature for several hours and then concentrated under reduced pressure", "the residue is dissolved in ethyl acetate and washed with water", "the organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product as a white solid" ] } | |
Numéro CAS |
1229357-99-6 |
Formule moléculaire |
C13H22BrNO3 |
Poids moléculaire |
320.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



